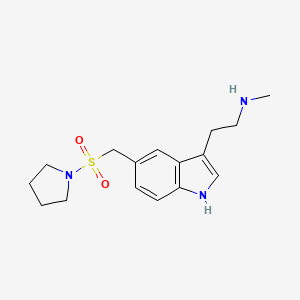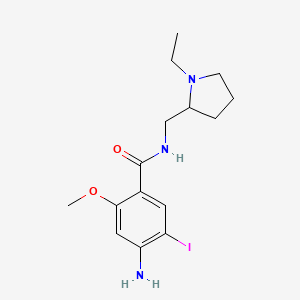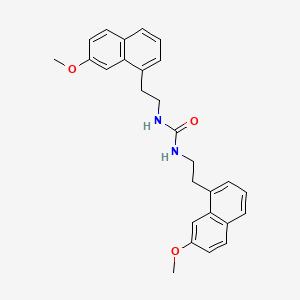
Uridine Diphosphate Choline Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine Diphosphate Choline Ammonium Salt, also known as this compound, is a useful research compound. Its molecular formula is C14H28N4O12P2 and its molecular weight is 506.34. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Uridine Diphosphate Choline primarily targets enzymes involved in carbohydrate metabolism, such as UDP-glucose pyrophosphorylase . It also interacts with enzymes in amino acid metabolism .
Mode of Action
Uridine Diphosphate Choline plays a pivotal role in glucose metabolism, catalyzing the reversible formation and decomposition of UDP-glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Biochemical Pathways
Uridine Diphosphate Choline is involved in the glycogenesis pathway . It forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . Then, the enzyme glycogen synthase combines UDP-glucose units to form a glycogen chain . It also plays a role in the hexosamine biosynthetic pathway, promoting the production of UDP-GlcNAc .
Pharmacokinetics
Upon ingestion or injection, Uridine Diphosphate Choline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline . These then enter the brain separately and are used to resynthesize Uridine Diphosphate Choline inside brain cells .
Result of Action
The action of Uridine Diphosphate Choline results in the formation of glycogen, a form of energy storage in the body . It also affects protein modification through O-GlcNAcylation, which can influence the function of proteins .
Action Environment
The action of Uridine Diphosphate Choline can be influenced by environmental factors. For instance, in a study on the lyophilization-stress response of Lactobacillus acidophilus, overexpression of Uridine Diphosphate Choline resulted in decreased survival rates, suggesting that environmental stress can impact its efficacy .
Biochemical Analysis
Biochemical Properties
Uridine Diphosphate Choline plays a pivotal role in various biochemical reactions. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This process promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
Uridine Diphosphate Choline has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in mild cognitive impairment (MCI) due to Alzheimer disease (AD), there is evidence for a pathologic shortage of uridine, choline, and docosahexaenoic acid [DHA]), which are key nutrients needed by the brain .
Molecular Mechanism
The molecular mechanism of Uridine Diphosphate Choline involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The quantum mechanical/molecular mechanical (QM/MM) and quantum chemical calculation results suggest that the catalytic power of RrUGT3 mainly originates from the preorganized protein environment that stabilizes the catalytically active state of the sugar donor uridine-5′-diphosphate-glucose (UDPG) .
Temporal Effects in Laboratory Settings
The effects of Uridine Diphosphate Choline change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Uridine Diphosphate Choline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Uridine Diphosphate Choline is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Uridine Diphosphate Choline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Uridine Diphosphate Choline and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGZHKAEBNXGI-IAIGYFSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N3O13P2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Citicoline sodium is a medication used to treat a variety of neurological conditions. The identification of Uridine diphosphate choline, a related substance, in these injections is significant for several reasons []. Firstly, it sheds light on the potential impurities present in the medication. This information is crucial for quality control during manufacturing, ensuring the purity and safety of the drug product. Secondly, understanding the presence and potential effects of related substances like Uridine diphosphate choline can contribute to a more comprehensive understanding of the drug's overall safety and efficacy profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











